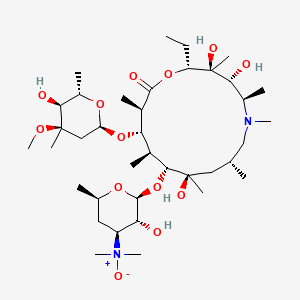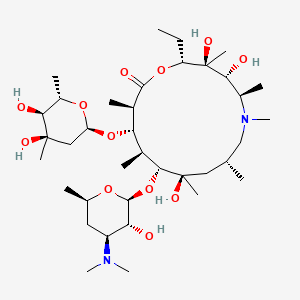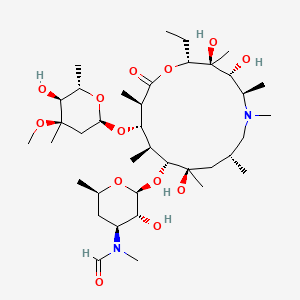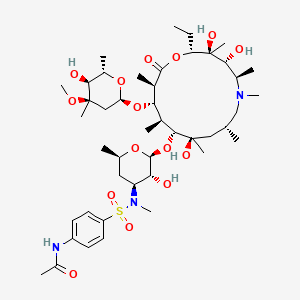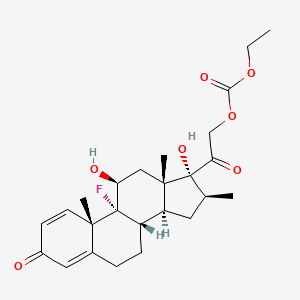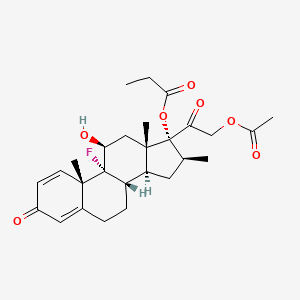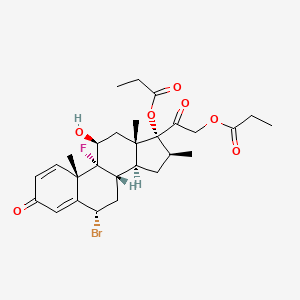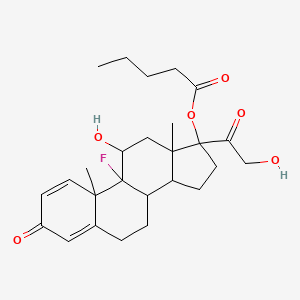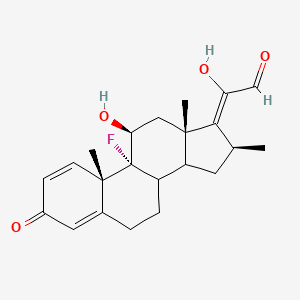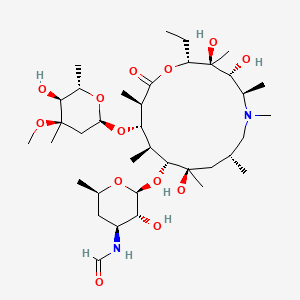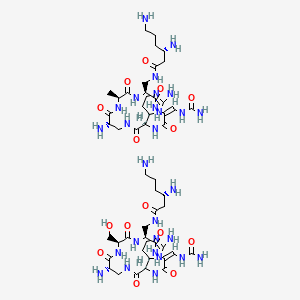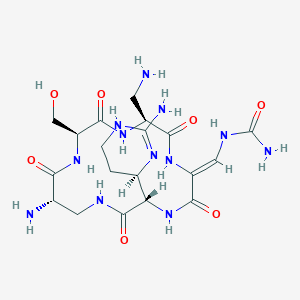
Cefoperazone Impurity B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefoperazone Impurity B is a compound related to Cefoperazone, a broad-spectrum cephalosporin antibiotic . It is used in the pharmaceutical industry for research and development . The chemical name of Cefoperazone Impurity B is (6R,7R)-7- [ [ (2R)-2- [ [ (4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]-2- (4-hydroxyphenyl)acetyl]amino]-3- [ (4-methyl5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .
Molecular Structure Analysis
The molecular formula of Cefoperazone Impurity B is C25H27N9O8S2 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Physical And Chemical Properties Analysis
Cefoperazone Impurity B is a white to slightly yellow, hygroscopic powder . It is freely soluble in water . The pH of a 25% aqueous solution is between 5.0 and 6.5, and the solution ranges from colorless to straw-yellow, depending on the concentration .Applications De Recherche Scientifique
Analytical Methods Development
- HPLC and HPTLC Methods for Cefoperazone and Impurities : Abdelaleem et al. (2015) developed sensitive HPLC and HPTLC methods for the quantitative determination of cefoperazone sodium and its impurities, including 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole, which are relevant to Cefoperazone Impurity B. These methods offer reliable and suitable analysis for routine drug product testing and proved more sensitive and reproducible (Abdelaleem, Naguib, Zaazaa, & Hussein, 2015).
Structure-Toxicity Relationship Studies
- Transcriptome and Raman Analysis in Zebrafish : Han et al. (2017) investigated the structure-toxicity relationship of cefoperazone and its impurities, including Cefoperazone Impurity B, in developing zebrafish. Transcriptome analysis identified differentially expressed genes related to development and growth, suggesting the potential use of Calca and Ptger4a as biomarkers for cefoperazone-related bleeding (Han, Qian, Zhang, Hu, & Wang, 2017).
Stability and Impurity Analysis
- Stability Indicating HPLC Method for Cefoperazone and Sulbactam : Ivaturi et al. (2019) developed an RP-HPLC method for quantitatively estimating Cefoperazone Sulbactam mixture and its impurities, demonstrating its accuracy and specificity for routine and stability analysis (Ivaturi, Sastry, & Sunkara, 2019).
Separation and Detection Techniques
- MECC for Separation of Cefoperazone and Related Substances : Zhang et al. (2007) studied the separation of cefoperazone, its S-isomer, impurity A, and other related substances using micellar electrokinetic capillary chromatography, contributing to the detection and analysis of cefoperazone impurities (Zhang, Hu, Xu, Li, & Hang, 2007).
High Molecular Weight Impurity Determination
- Improvement of High Molecular Weight Impurities Method : Jun (2008) improved the method for determining high molecular weight impurities in Cefoperazone, enhancing the resolution and reliability of the results (Jun, 2008).
Safety and Hazards
Cefoperazone Impurity B should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . Contaminated clothing should be removed and washed before reuse . In case of skin contact, wash with plenty of water and seek medical help if skin irritation or rash occurs .
Propriétés
Numéro CAS |
711590-76-4 |
|---|---|
Formule moléculaire |
C25H26N9O8S2 |
Poids moléculaire |
644,67 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(6R,7R)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZIN-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[(4-METHYL-5-THIOXO-4,5-DIHYDRO-1H-TETRAZOL-1-YL)METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



